molecular formula C13H9NO B1222256 Onychine CAS No. 58787-04-5

Onychine

Cat. No. B1222256
CAS RN: 58787-04-5
M. Wt: 195.22 g/mol
InChI Key: LTVBTVOAUQJJEV-UHFFFAOYSA-N
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Description

Onychine is a natural product found in Unonopsis spectabilis, Onychium contiguum, and other organisms with data available.

Scientific Research Applications

Synthesis and Biological Activity

Onychine is a 4-azafluorenone alkaloid primarily found in the Annonaceae family. It exhibits various pharmacological activities including antifungal, antibacterial, anticancer, and antimalarial properties. Its synthesis involves complex methods like intramolecular cyclizations, multicomponent reactions, and microwave-assisted reactions. However, accessing new derivatives often requires toxic catalysts and harsh conditions, highlighting the need for more environmentally friendly synthesis methods (Gomes, de Souza, & Facchinetti, 2020).

Antimycotic Applications

A concise and efficient synthesis method for onychine, an antimycotic alkaloid, was developed using the vinylogous aza-Morita-Baylis-Hillman reaction. This synthesis pathway is significant for its potential in developing antimycotic treatments (Clary & Back, 2010).

Hybrid Antifungal Applications

The hybridization of onychine with the antifungal azole eberconazole resulted in a compound that showed moderate antifungal activity, differing from other azoles by not inhibiting ergosterol biosynthesis (Dombeck & Bracher, 2005).

Cardiovascular Applications

Onychin, derived from onychine, inhibits the proliferation of vascular smooth muscle cells (VSMCs) by regulating the cell cycle, potentially offering therapeutic value for cardiovascular diseases (Yang et al., 2005).

Endothelial Cell Protection

Onychin was found to protect endothelial cells from oxidative stress-induced apoptosis, suggesting its potential in preventing endothelial injury (Tuo et al., 2004).

Antimicrobial and Antimalarial Activities

Onychine and its analogs, isolated from Polyalthia debilis, demonstrated significant antimicrobial and antimalarial activities, indicating their potential for medicinal applications (Prachayasittikul et al., 2009).

properties

CAS RN

58787-04-5

Product Name

Onychine

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-methylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3

InChI Key

LTVBTVOAUQJJEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O

Other CAS RN

58787-04-5

synonyms

5H-indeno(1,2-b)pyridin-5-one
onychine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred, cooled (0°) solution of ethyl benzoylacetate (200 g) and concentrated ammonia in ethanol (1 L) was added crotonaldehyde (110 g) at a rate 2.5 ml/min while the temperature was kept below 10° . The mixture was warmed to room temperature overnight and concentrated in vacuo to give a yellow oily residue (260 g). The residue was treated with a mixture of con H2SO4 (100 ml), con HNO3 (130 ml) and water (580 ml) and the mixture cautiously heated on a steam bath until the evolution of NO2 had subsided, then heated for another 30 min. After cooling, the supernatant was basified with con NH4OH and extracted with diethyl ether (300 ml×10). The combined ether extracts were concentrated to leave a dark brown oily residue (38 g). Purification of the residue by silica gel column chromatography (70-230 mesh, 400 g, 42×5 cm, three times) using n-hexane-ethyl acetate (2:1) as eluent afforded 15 g of ethyl-4-methyl-2-phenylnicotinate. Hydrolysis of ethyl-4-methyl-2-phenylnicotinate (15 g) with refluxing ethanolic KOH, followed by work-up afforded 4-methyl-2-phenylnicotinic acid (9 g) as colorless prisms, mp 210-212° . Treatment of 4-methyl-2-phenylnicotinic acid (9 g) with polyphosphoric acid (166.7 g) at 130° for 3 hr., afforded 1-methyl-4-azafluoren-9-one (7.5 g) as yellow prisms from n-hexane, mp 130-131° C.
Quantity
0 (± 1) mol
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solvent
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9 g
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[Compound]
Name
polyphosphoric acid
Quantity
166.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 51 g (0.211 mol) of ethyl 2-phenyl-4-methylnicotinate and 500 g of polyphosphoric acid was stirred at 140° C. for 7 hours, cooled, stirred into 700 g of ice, rendered alkaline with conc. ammonia solution and extracted with ethyl acetate. The combined extracts were washed twice with water, dried over K2CO3 and concentrated. The product thus obtained was then digested with diethyl ether for 2 hours, filtered off with suction and dried. Yield 18.6 g (45% of theory), yellowish crystals of m.p. 137°-139° C.
Name
ethyl 2-phenyl-4-methylnicotinate
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred, cooled (0°) solution of ethyl benzoylacetate (200 g) and concentrated ammonia in ethanol (1 L) was added crotonaldehyde (110 g) at a rate 2.5 ml/min while the temperature was kept below 10°. The mixture was warmed to room temperature overnight and concentrated in vacuo to give a yellow oily residue (260 g). The residue was treated with a mixture of con H2SO4 (100 ml), con HNO3 (130 ml) and water (580 ml) and the mixture cautiously heated on a steam bath until the evolution of NO2 had subsided, then heated for another 30 min. After cooling, the supernatant was basified with con NH4OH and extracted with diethyl ether (300 ml×10). The combined ether extracts were concentrated to leave a dark brown oily residue (38 g). Purification of the residue by silica gel column chromatography (70 - 230 mesh, 400 g, 42×5 cm, three times) using n-hexaneethyl acetate (2:1) as eluent afforded 15 g of ethyl-4-methyl-2-phenylnicotinate. Hydrolysis of ethyl-4-methyl-2-phenylnicotinate (15 g) with refluxing ethanolic KOH, followed by work-up afforded 4-methyl-2-phenylnicotinic acid (9 g) as colorless prisms, mp 210°-212°. Treatment of 4-methyl-2-phenylnicotinic acid (9 g) with polyphosphoric acid (166.7 g) at 130° for 3 hr., afforded 1-methyl-4-azafluoren-9-one, onychine, (7.5 g) as yellow prisms from n-hexane, mp 130°-131° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
166.7 g
Type
reactant
Reaction Step Two

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